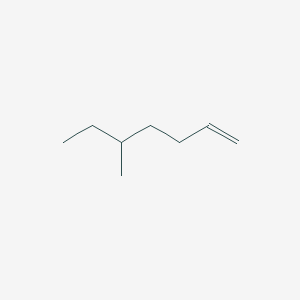

5-Methyl-1-heptene

Description

The exact mass of the compound 5-Methyl-1-heptene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-1-heptene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-heptene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEYWVBECXCQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871211 | |

| Record name | 1-heptene, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13151-04-7 | |

| Record name | 5-Methyl-1-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-heptene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-heptene, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-heptene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38UJ4JE9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

5-Methyl-1-heptene: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-heptene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. It is a colorless liquid with a fruity odor, primarily utilized as a starting material in the synthesis of various chemicals and as a component in the fragrance and flavor industry.[1] This technical guide provides a comprehensive overview of its chemical properties, structural details, and available experimental data.

Chemical Structure and Identification

5-Methyl-1-heptene is a chiral molecule, existing as two enantiomers, (R)-5-methyl-1-heptene and (S)-5-methyl-1-heptene, as well as a racemic mixture. The structural representation and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 5-methylhept-1-ene |

| CAS Number | 13151-04-7 |

| Molecular Formula | C₈H₁₆ |

| SMILES String | CCC(C)CCC=C |

| InChI Key | WNEYWVBECXCQRT-UHFFFAOYSA-N |

A logical workflow for the identification and characterization of 5-Methyl-1-heptene is presented in the following diagram.

Workflow for the synthesis and characterization of 5-Methyl-1-heptene.

Physicochemical Properties

A summary of the key physicochemical properties of 5-methyl-1-heptene is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 112.21 g/mol | [1] |

| Density | 0.712 to 0.719 g/cm³ at 25 °C | [1] |

| Boiling Point | 112.4 °C to 113.3 °C at 760 mmHg | [1] |

| Melting Point | -103.01 °C (estimate) | [1] |

| Refractive Index | 1.4069 to 1.411 at 20 °C | [1] |

| Flash Point | 15.5 °C | [1] |

| Vapor Pressure | 25.7 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohols and ethers. |

Experimental Data and Protocols

Synthesis

Conceptual Grignard Synthesis Protocol:

-

Grignard Reagent Formation: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with Allyl Halide: Add an allyl halide (e.g., allyl bromide) to the Grignard reagent. The reaction mixture is typically stirred at a controlled temperature.

-

Work-up: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to protonate the alkoxide and separate the organic layer.

-

Purification: The crude product is then purified, typically by fractional distillation.

The following diagram illustrates the logical steps of a generic Grignard reaction for the synthesis of an alkene.

General workflow for a Grignard synthesis of an alkene.

Purification

Fractional Distillation: Given its boiling point of approximately 113 °C, fractional distillation under atmospheric pressure is a suitable method for the purification of 5-methyl-1-heptene.[3] For compounds with boiling points above 150 °C, vacuum distillation is generally recommended to prevent decomposition.[3]

General Distillation Protocol:

-

The crude product is placed in a round-bottom flask with a boiling chip.

-

A fractional distillation column is attached to the flask, followed by a condenser and a collection flask.

-

The apparatus is heated, and the fraction that distills at the boiling point of 5-methyl-1-heptene is collected.

Analytical Methods

Gas Chromatography (GC): The purity of 5-methyl-1-heptene can be assessed using gas chromatography. The NIST Chemistry WebBook provides several GC methods with varying stationary phases and temperature programs.[4] For example, using a Petrocol DH capillary column (150 m x 0.25 mm x 1 µm) with H₂ as the carrier gas at 30 °C, the Kovats retention index is reported as 759.3.[4]

Spectroscopic Analysis:

-

Mass Spectrometry (MS): The mass spectrum of 5-methyl-1-heptene is available in the NIST database.[5] The fragmentation pattern is characteristic of an aliphatic alkene and can be used for its identification. The molecular ion peak (M⁺) would be observed at m/z 112.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for 5-methyl-1-heptene.[6] These spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the positions of the methyl group and the double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-methyl-1-heptene would show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as a characteristic C=C stretching vibration.[6]

Reactivity and Chemical Properties

As an alkene, 5-methyl-1-heptene undergoes typical electrophilic addition reactions at the double bond. It is a flammable liquid and should be handled with appropriate safety precautions.

Biological Activity and Applications in Drug Development

Currently, there is no significant published research indicating specific biological activities or direct applications of 5-methyl-1-heptene in drug development. Its primary commercial use is in the formulation of fragrances and flavors. While some related compounds, such as methyl heptenone, are used in the synthesis of pharmaceuticals, 5-methyl-1-heptene itself is not a prominent precursor in this field.

Conclusion

5-Methyl-1-heptene is a well-characterized aliphatic alkene with established physicochemical properties. While detailed, publicly available experimental protocols for its synthesis are scarce, its preparation via standard organic reactions like the Grignard reaction is feasible. Its primary application lies within the fragrance and flavor industry, with no significant current role in biological signaling pathways or drug development. Further research would be required to explore any potential biological activities of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. CN102030626A - Method for preparing 5-methyl-2-hepten-4-one - Google Patents [patents.google.com]

- 3. How To [chem.rochester.edu]

- 4. 1-Heptene, 5-methyl- [webbook.nist.gov]

- 5. 1-Heptene, 5-methyl- [webbook.nist.gov]

- 6. 1-Heptene, 5-methyl- | C8H16 | CID 99888 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Methyl-1-heptene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1-heptene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, making this a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 5-Methyl-1-heptene.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 5-Methyl-1-heptene

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.8 | ddt | 1H | H-2 |

| ~4.9-5.0 | m | 2H | H-1 |

| ~2.0 | q | 2H | H-3 |

| ~1.1-1.4 | m | 3H | H-4, H-5 |

| ~1.1 | m | 2H | H-6 |

| ~0.8-0.9 | m | 6H | H-7, 5-CH₃ |

ddt: doublet of doublets of triplets, m: multiplet, q: quartet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-1-heptene

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~139 | C-2 |

| ~114 | C-1 |

| ~39 | C-4 |

| ~34 | C-3 |

| ~32 | C-5 |

| ~29 | C-6 |

| ~19 | 5-CH₃ |

| ~14 | C-7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Methyl-1-heptene, the key functional groups are the alkene C=C and C-H bonds, as well as the alkane C-H bonds.

Table 3: Characteristic IR Absorption Bands for 5-Methyl-1-heptene

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3075-3095 | Medium | C-H Stretch | =C-H (alkene) |

| 2850-3000 | Strong | C-H Stretch | -C-H (alkane) |

| 1640-1650 | Medium | C=C Stretch | Alkene |

| 1450-1470 | Medium | C-H Bend | -CH₂- (alkane) |

| 1370-1380 | Medium | C-H Bend | -CH₃ (alkane) |

| 910-990 | Strong | C-H Bend | =CH₂ (alkene) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization mass spectrum of 5-Methyl-1-heptene is characterized by a molecular ion peak and several fragment ions.[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 5-Methyl-1-heptene

| m/z | Relative Intensity (%) | Possible Fragment |

| 112 | ~10 | [M]⁺ (Molecular Ion) |

| 83 | ~25 | [M - C₂H₅]⁺ |

| 70 | ~30 | [M - C₃H₆]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 41 | ~95 | [C₃H₅]⁺ |

| 29 | ~50 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Methyl-1-heptene into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube to a depth of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a drop of 5-Methyl-1-heptene onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of 5-Methyl-1-heptene in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

Instrument Setup and Data Acquisition:

-

Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate (typically helium).

-

Set the MS parameters, including the ionization mode (electron ionization is common for this type of compound), mass range, and scan speed.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

-

Data Processing:

-

The software will generate a total ion chromatogram (TIC) showing the separated compounds over time.

-

A mass spectrum will be generated for the peak corresponding to 5-Methyl-1-heptene.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. The fragmentation pattern can be compared to a library of known spectra for confirmation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Methyl-1-heptene.

References

Synthesis and Isolation of 5-Methyl-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to 5-Methyl-1-heptene, a valuable building block in organic synthesis. The document details a two-step synthetic pathway involving a Grignard reaction to form an intermediate alcohol, followed by an acid-catalyzed dehydration to yield the final alkene product. Detailed experimental protocols, tabulated quantitative data, and process visualizations are provided to facilitate replication and understanding.

Overview of the Synthetic Strategy

The synthesis of 5-Methyl-1-heptene is accomplished through a two-step process. The first step involves the nucleophilic addition of an allyl Grignard reagent to 2-methylbutanal, forming the secondary allylic alcohol, 5-methyl-1-hepten-4-ol. The subsequent step is the dehydration of this alcohol under acidic conditions to yield the desired product, 5-Methyl-1-heptene. The purification of the final product is achieved through fractional distillation.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for 5-Methyl-1-heptene is presented below.

Table 1: Physicochemical Properties of 5-Methyl-1-heptene

| Property | Value |

| CAS Number | 13151-04-7 |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 112-114 °C |

| Density | 0.719 g/cm³ |

| Refractive Index | 1.411 |

Table 2: Predicted ¹H NMR Spectroscopic Data for 5-Methyl-1-heptene (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.80 | ddt | 1H | H-2 |

| ~5.00 | m | 2H | H-1 |

| ~2.10 | m | 2H | H-3 |

| ~1.55 | m | 1H | H-5 |

| ~1.35 | m | 2H | H-4 |

| ~1.25 | m | 2H | H-6 |

| ~0.90 | t | 3H | H-7 |

| ~0.88 | d | 3H | C5-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 5-Methyl-1-heptene (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~139.0 | C-2 |

| ~114.5 | C-1 |

| ~39.0 | C-4 |

| ~36.5 | C-3 |

| ~34.0 | C-5 |

| ~29.5 | C-6 |

| ~19.5 | C5-CH₃ |

| ~14.5 | C-7 |

Experimental Protocols

Step 1: Synthesis of 5-Methyl-1-hepten-4-ol via Grignard Reaction

This procedure details the formation of the intermediate alcohol, 5-methyl-1-hepten-4-ol, from 2-methylbutanal and allylmagnesium bromide. The Grignard reagent is prepared in situ from allyl bromide and magnesium turnings.

Table 4: Reagents and Materials for the Synthesis of 5-Methyl-1-hepten-4-ol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 3.65 g | 0.150 |

| Allyl Bromide | 120.99 | 12.1 g (8.9 mL) | 0.100 |

| 2-Methylbutanal | 86.13 | 7.75 g (9.6 mL) | 0.090 |

| Anhydrous Diethyl Ether | 74.12 | 250 mL | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

The flask is charged with magnesium turnings (3.65 g, 0.150 mol) and a crystal of iodine.

-

A solution of allyl bromide (12.1 g, 0.100 mol) in 100 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

Approximately 10 mL of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled in an ice bath to 0 °C.

-

A solution of 2-methylbutanal (7.75 g, 0.090 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-methyl-1-hepten-4-ol. The crude product is used in the next step without further purification.

Step 2: Dehydration of 5-Methyl-1-hepten-4-ol

This procedure describes the acid-catalyzed dehydration of the intermediate alcohol to form 5-Methyl-1-heptene.

Table 5: Reagents and Materials for the Dehydration of 5-Methyl-1-hepten-4-ol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 5-Methyl-1-hepten-4-ol | 128.21 | ~11.5 g | ~0.090 |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Calcium Chloride | - | - | - |

Procedure:

-

The crude 5-methyl-1-hepten-4-ol is placed in a 100 mL round-bottom flask equipped with a magnetic stirrer and a simple distillation apparatus.

-

A few boiling chips are added to the flask.

-

Concentrated sulfuric acid (2 mL) is added dropwise with stirring.

-

The mixture is heated gently. The product, 5-Methyl-1-heptene, will co-distill with water. The distillation is continued until no more organic material is collected. The temperature of the distillate should be monitored and kept below 120 °C.

-

The collected distillate is transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

The organic layer is then washed with brine (50 mL).

-

The organic layer is separated and dried over anhydrous calcium chloride.

Isolation: Fractional Distillation

The final purification of 5-Methyl-1-heptene is achieved by fractional distillation.

Procedure:

-

The dried crude product is transferred to a round-bottom flask equipped for fractional distillation (using a Vigreux column).

-

The apparatus is set up, and the flask is heated in a heating mantle.

-

The fraction boiling between 112-114 °C is collected as pure 5-Methyl-1-heptene.

Process Visualization

The following diagrams illustrate the logical flow of the synthesis and isolation process.

Physical properties of 5-Methyl-1-heptene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Methyl-1-heptene, specifically its boiling point and density. The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields, with a focus on clear data presentation and an understanding of the experimental methodologies used for their determination.

Core Physical Properties

5-Methyl-1-heptene is an organic compound with the chemical formula C8H16. It is a colorless liquid and, as an alkene, its physical properties are primarily dictated by the weak van der Waals intermolecular forces. The boiling point and density are crucial parameters for its handling, purification, and use in various chemical syntheses.

Data Summary

The following table summarizes the reported values for the boiling point and density of 5-Methyl-1-heptene from various sources.

| Physical Property | Value | Notes |

| Boiling Point | 113.3 °C | |

| 112.4 °C | at 760 mmHg | |

| 113 °C | ||

| 386.15 K | (equivalent to 113 °C) | |

| Density | 0.7122 g/cm³ | |

| 0.719 g/cm³ | ||

| 0.716 g/mL |

Experimental Protocols

The determination of boiling point and density for a volatile organic compound like 5-Methyl-1-heptene can be achieved through several standard laboratory techniques. While the specific instrumentation and conditions may vary, the underlying principles are well-established.

Boiling Point Determination

A common and effective method for determining the boiling point of a small quantity of liquid is the Thiele Tube Method .

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Generalized Protocol:

-

A small amount of the 5-Methyl-1-heptene sample is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).

-

The Thiele tube is gently and uniformly heated.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, forming a steady stream of bubbles.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.

Other methods for boiling point determination include distillation and reflux , which are suitable for larger sample volumes.

Density Determination

The density of a liquid can be accurately measured using a pycnometer or a modern oscillating U-tube density meter .

Principle (Pycnometry): This gravimetric method involves determining the mass of a precise volume of the liquid. The volume is accurately known from the calibration of the pycnometer.

Generalized Protocol (Pycnometry):

-

A clean and dry pycnometer of a known volume is weighed empty.

-

The pycnometer is then filled with 5-Methyl-1-heptene, ensuring no air bubbles are present. The temperature of the sample is allowed to equilibrate to a specific, constant temperature.

-

The filled pycnometer is weighed again.

-

The mass of the 5-Methyl-1-heptene is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Principle (Oscillating U-tube): This instrumental method measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid. This is a rapid and highly accurate method.

Logical Relationship of Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.

An In-depth Technical Guide to 5-Methyl-1-heptene (CAS: 13151-04-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Methyl-1-heptene (CAS Number: 13151-04-7). It details its chemical and physical properties, spectroscopic characterization, and established methods for its synthesis and purification. While direct applications in drug development are not extensively documented, this guide explores the broader relevance of α-olefins and branched hydrocarbons as versatile building blocks in medicinal chemistry and organic synthesis. The information is presented to support researchers and professionals in understanding the fundamental characteristics and potential utility of this compound.

Chemical Identity and Physical Properties

5-Methyl-1-heptene is a branched-chain alkene, specifically an α-olefin, with the molecular formula C8H16.[1][2] It is a colorless and flammable liquid with a mild, fruity odor.[1][2] This compound is also known by its synonym, 5-methylhept-1-ene.[1] It is primarily used as a chemical intermediate in the synthesis of various organic compounds, including those used in the fragrance, flavor, and polymer industries.[2]

Table 1: Physicochemical Properties of 5-Methyl-1-heptene

| Property | Value | Reference(s) |

| CAS Number | 13151-04-7 | [1][2] |

| Molecular Formula | C8H16 | [1][2] |

| Molecular Weight | 112.21 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, fruity | [2] |

| Density | 0.7122 - 0.719 g/cm³ | [1][2] |

| Boiling Point | 112.4 - 113.3 °C at 760 mmHg | [1][2] |

| Melting Point | -103.01 °C (estimate) | [1][2] |

| Flash Point | 15.5 °C | [1][2] |

| Refractive Index | 1.4069 - 1.411 | [1][2] |

| Vapor Pressure | 25.7 mmHg at 25°C | [1][2] |

| LogP (Octanol/Water) | 2.99870 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Methyl-1-heptene. Below is a summary of its key spectral features.

Table 2: Summary of Spectroscopic Data for 5-Methyl-1-heptene

| Spectroscopic Technique | Key Features and Expected Peaks |

| ¹H NMR | Expected signals include those for terminal vinyl protons (CH=CH₂), an allylic proton, aliphatic methylene and methine protons, and terminal methyl protons. |

| ¹³C NMR | Expected signals include those for the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the aliphatic chain. |

| Infrared (IR) Spectroscopy | Characteristic peaks include C-H stretching vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration for the alkene, and out-of-plane bending vibrations for the terminal vinyl group. |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern is characteristic of a branched alkene, with prominent peaks resulting from the loss of alkyl fragments. Common fragments are observed at m/z 70 and 55. |

Experimental Protocols

Synthesis of 5-Methyl-1-heptene via Grignard Reaction

A common method for the synthesis of terminal alkenes is the reaction of a Grignard reagent with an appropriate allyl halide. For 5-Methyl-1-heptene, this would involve the reaction of sec-butylmagnesium halide with allyl bromide.

Experimental Workflow: Grignard Synthesis

Caption: Grignard synthesis workflow for 5-Methyl-1-heptene.

Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining sec-butyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Allyl Bromide: The Grignard reagent solution is cooled in an ice bath. A solution of allyl bromide in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by simple distillation to yield pure 5-Methyl-1-heptene.

Synthesis of 5-Methyl-1-heptene via Wittig Reaction

The Wittig reaction provides another robust method for the synthesis of alkenes. To synthesize 5-Methyl-1-heptene, the reaction would involve a phosphonium ylide derived from an isobutyl halide and formaldehyde.

Experimental Workflow: Wittig Reaction

Caption: Wittig reaction workflow for 5-Methyl-1-heptene synthesis.

Methodology:

-

Preparation of the Phosphonium Ylide: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), isobutyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base, such as n-butyllithium (n-BuLi), is added dropwise. The mixture is stirred at this temperature for 30-60 minutes, during which the ylide is formed, often indicated by a color change.

-

Reaction with Formaldehyde: The reaction mixture is cooled to a lower temperature (e.g., -78 °C). Formaldehyde, either as a gas or a solution in an appropriate solvent, is then added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude product, which will contain triphenylphosphine oxide as a byproduct, is purified by distillation to isolate 5-Methyl-1-heptene.

Relevance in Research and Drug Development

While 5-Methyl-1-heptene is not a known active pharmaceutical ingredient, its structural motifs—a terminal alkene and a branched alkyl chain—are of interest in medicinal chemistry and drug development for several reasons:

-

Scaffold for Synthesis: As a simple hydrocarbon, it can serve as a starting material or an intermediate in the synthesis of more complex molecules. The terminal double bond is particularly useful for a variety of chemical transformations, such as hydroboration-oxidation, epoxidation, and metathesis reactions, allowing for the introduction of diverse functional groups.

-

Lipophilicity Modification: The branched alkyl chain can be incorporated into larger molecules to modulate their lipophilicity (logP). This is a critical parameter in drug design as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Fine-tuning lipophilicity can improve oral bioavailability and membrane permeability.

-

Pharmacophore Component: In some cases, simple alkyl chains, including branched ones, can form part of a pharmacophore by engaging in hydrophobic interactions with the target protein. These interactions, although individually weak, can contribute significantly to the overall binding affinity of a ligand.

-

Metabolic Stability: The introduction of branching, such as the methyl group in 5-Methyl-1-heptene, can sometimes block or slow down metabolic oxidation at that position, potentially increasing the half-life of a drug molecule.

The broader class of α-olefins is recognized for its utility in drug discovery, particularly in olefin metathesis reactions, which have become a powerful tool for the synthesis of macrocyclic and other complex drug candidates.

Conclusion

5-Methyl-1-heptene is a well-characterized branched-chain α-olefin with established physical and spectroscopic properties. While its direct role in pharmaceuticals is not prominent, its structural features make it and similar molecules valuable building blocks in organic synthesis. The terminal alkene provides a reactive handle for a wide array of chemical transformations, and the branched alkyl chain can be strategically employed to modulate the physicochemical properties of more complex molecules. This technical guide provides a foundational understanding of 5-Methyl-1-heptene for researchers and professionals who may consider its use in synthetic and medicinal chemistry applications.

References

5-Methyl-1-heptene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of 5-Methyl-1-heptene, a valuable building block in organic synthesis. The document outlines its molecular formula, molecular weight, and other key physicochemical characteristics. Furthermore, it presents a summary of common synthetic approaches and analytical methodologies, tailored for a scientific audience. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development, offering foundational data and procedural insights.

Introduction

5-Methyl-1-heptene is an aliphatic, unsaturated hydrocarbon. Its structure, featuring both a terminal double bond and a chiral center, makes it a versatile intermediate in the synthesis of more complex molecules. It is recognized for its applications as a starting material in the production of various chemicals, including those relevant to the pharmaceutical and fragrance industries. This guide aims to consolidate the essential technical information regarding 5-Methyl-1-heptene to support its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-1-heptene is presented in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of 5-Methyl-1-heptene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | |

| Molecular Weight | 112.21 g/mol | |

| CAS Number | 13151-04-7 | |

| Density | 0.719 g/cm³ | |

| Boiling Point | 112.4 °C at 760 mmHg | |

| Melting Point | -103.01 °C (estimate) | |

| Refractive Index | 1.411 | |

| Flash Point | 15.5 °C | |

| Vapor Pressure | 25.7 mmHg at 25 °C |

Synthesis of 5-Methyl-1-heptene

The synthesis of 5-Methyl-1-heptene can be achieved through established organic chemistry reactions that are adept at forming carbon-carbon bonds and introducing unsaturation. Two prominent methods are the Grignard reaction and the Wittig reaction.

Grignard Reaction Approach

A viable synthetic route to 5-Methyl-1-heptene involves the coupling of a Grignard reagent with an appropriate allyl halide. Specifically, the reaction of 3-methylbutylmagnesium bromide with allyl bromide would yield the target compound.

Experimental Protocol: Grignard Reaction (General Procedure)

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous diethyl ether is added to cover the magnesium. A solution of 3-methyl-1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux by the rate of addition. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of 3-methylbutylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 5-Methyl-1-heptene.

Wittig Reaction Approach

The Wittig reaction provides an alternative pathway for the synthesis of 5-Methyl-1-heptene. This method involves the reaction of an aldehyde with a phosphorus ylide. For the synthesis of 5-Methyl-1-heptene, the reaction would be between pentanal and methylenetriphenylphosphorane.

Experimental Protocol: Wittig Reaction (General Procedure)

-

Preparation of the Ylide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 equivalent) is added dropwise, resulting in the formation of the orange-red colored ylide, methylenetriphenylphosphorane.

-

Reaction with Aldehyde: A solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, during which the color of the ylide disappears.

-

Work-up: The reaction is quenched by the addition of water. The mixture is extracted with a nonpolar solvent such as pentane. The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The byproduct, triphenylphosphine oxide, is often removed by crystallization from a nonpolar solvent or by column chromatography. The resulting liquid is then purified by fractional distillation to afford 5-Methyl-1-heptene.

Analytical Characterization

The identity and purity of synthesized 5-Methyl-1-heptene are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the separation and identification of volatile compounds like 5-Methyl-1-heptene.

Thermochemical Profile of 5-Methyl-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-Methyl-1-heptene (CAS No: 13151-04-7, Molecular Formula: C₈H₁₆). The information presented herein is a compilation of experimentally determined and computationally estimated values sourced from reputable chemical databases and literature. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical data for this compound.

Thermochemical Data Summary

The thermochemical properties of 5-Methyl-1-heptene are summarized in the tables below. A distinction is made between experimentally measured values and those derived from computational models.

Table 1: Experimental Thermochemical Data for 5-Methyl-1-heptene

| Property | Value | Units | Method | Source |

| Boiling Point (Tb) | 386.15 | K | Not Specified | Velick and English, 1945[1] |

| Enthalpy of Vaporization (ΔvapH°) | 38.9 | kJ/mol | Not Specified | Reid, 1972[1] |

| Enthalpy of Hydrogenation (ΔrH°) | -124.6 ± 0.6 | kJ/mol | Calorimetry, Hydrogenation (liquid phase) | Rogers, Dejroongruang, et al., 1992[2] |

Table 2: Calculated Thermochemical Data for 5-Methyl-1-heptene

| Property | Value | Units | Method | Source |

| Enthalpy of Formation (gas, ΔfH°gas) | -88.30 | kJ/mol | Joback Method | Cheméo[3] |

| Gibbs Free Energy of Formation (ΔfG°) | 101.88 | kJ/mol | Joback Method | Cheméo[3] |

| Enthalpy of Fusion (ΔfusH°) | 11.67 | kJ/mol | Joback Method | Cheméo[3] |

| Critical Pressure (Pc) | 2668.02 | kPa | Joback Method | Cheméo[3] |

Experimental Protocols

Detailed experimental protocols from the original publications were not fully accessible. Therefore, generalized methodologies for the key experimental techniques are provided below.

Determination of Enthalpy of Hydrogenation (Calorimetry)

The enthalpy of hydrogenation of 5-Methyl-1-heptene to 3-methylheptane was determined experimentally via solution-phase calorimetry.[2] The general procedure for this technique involves the catalytic hydrogenation of the alkene in a suitable solvent within a calorimeter.

General Protocol:

-

Calorimeter Calibration: The calorimeter is first calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.

-

Sample Preparation: A known mass of 5-Methyl-1-heptene is dissolved in a suitable solvent, such as cyclohexane, and placed in the calorimeter. A hydrogenation catalyst, typically a platinum or palladium-based catalyst, is also introduced into the system.

-

Reaction Initiation: The system is allowed to reach thermal equilibrium. Hydrogen gas is then introduced into the reaction vessel, initiating the exothermic hydrogenation reaction.

-

Temperature Measurement: The temperature change of the solution is carefully monitored and recorded throughout the reaction until thermal equilibrium is re-established.

-

Data Analysis: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of the reacted alkene.

Determination of Boiling Point

The boiling point of 5-Methyl-1-heptene was reported in the literature, though the specific experimental setup was not detailed in the available resources.[1] A standard method for determining the boiling point of a volatile liquid is by distillation.

General Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask leading to the condenser.

-

Sample Introduction: The liquid sample (5-Methyl-1-heptene) and a few boiling chips are placed in the distilling flask.

-

Heating: The distilling flask is gently heated.

-

Boiling Point Observation: As the liquid boils, the vapor rises, and when it surrounds the thermometer bulb, the temperature reading will stabilize. This stable temperature, at which the liquid and vapor are in equilibrium, is recorded as the boiling point. The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

Visualizations

The following diagrams illustrate the general experimental workflows for the determination of thermochemical properties.

References

5-Methyl-1-heptene: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-heptene is an unsaturated aliphatic hydrocarbon with the chemical formula C₈H₁₆. This organic compound is a colorless liquid and is recognized as a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its chiral center at the 5-position has made its stereoisomers, particularly the optically active forms, subjects of interest in stereochemical studies and asymmetric synthesis. This in-depth guide explores the discovery and history of 5-Methyl-1-heptene, presenting key physical and chemical data, detailing historical and modern synthetic protocols, and illustrating relevant chemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-1-heptene is presented in the table below, compiled from various sources. These properties are crucial for its handling, purification, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [1][2][3] |

| CAS Registry Number | 13151-04-7 | [1][2][3][4][5] |

| Boiling Point | 112-114 °C at 760 mmHg | [1] |

| Density | 0.719 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.411 at 20 °C | [1] |

| Flash Point | 15.5 °C | [1] |

| Melting Point | -103.01 °C (estimate) | [1] |

| Vapor Pressure | 25.7 mmHg at 25 °C | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 5-Methyl-1-heptene. The following table summarizes key spectral information.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Characteristic signals for terminal vinyl protons (~4.9-5.8 ppm), an allylic proton (~2.0 ppm), and aliphatic protons. |

| ¹³C NMR | Signals for the sp² carbons of the double bond (~114 and ~139 ppm) and the sp³ carbons of the alkyl chain. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 112, with a characteristic fragmentation pattern for an aliphatic alkene. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C=C stretching (~1640 cm⁻¹), vinyl C-H stretching (~3075 cm⁻¹), and aliphatic C-H stretching (~2850-2960 cm⁻¹). |

Discovery and Historical Context

While the precise moment of the first synthesis of 5-Methyl-1-heptene is not definitively documented in readily available literature, its existence and properties were known to the scientific community by the mid-20th century. The NIST Chemistry WebBook references a 1945 publication by Velick and English in the Journal of Biological Chemistry, which includes data for this compound, indicating its availability and characterization at that time[6].

The scientific context of the early 20th century provides strong indications of how and why this molecule was first synthesized. This era saw a surge in the study of optically active compounds, largely driven by the pioneering work of chemists like Phoebus A. Levene[5][7][8][9][10]. Levene and his contemporaries were deeply engaged in the synthesis and characterization of chiral molecules to understand the relationship between chemical structure and optical rotation[10][11][12][13]. Given that the NIST database specifically lists "L(+)-5-methyl-1-heptene," it is highly probable that the initial synthesis of its enantiomers was performed as part of these systematic studies on optically active hydrocarbons[5].

The primary methods for synthesizing chiral alkenes during this period involved the use of optically active precursors derived from natural sources or resolved through classical chemical means. A common strategy was the dehydration of a chiral alcohol, which could be prepared through various methods, including the Grignard reaction.

Historical and Modern Synthetic Protocols

The synthesis of 5-Methyl-1-heptene, particularly its chiral forms, has historically relied on established reactions of organic chemistry. The following sections detail a plausible and historically relevant synthetic approach, along with a more modern alternative.

Grignard Reaction followed by Dehydration (A Plausible Historical Method)

A likely historical route to 5-Methyl-1-heptene would involve a two-step process: the synthesis of a precursor alcohol via a Grignard reaction, followed by its dehydration. Two main variations of this approach are feasible:

Variation A: Synthesis via 4-Methyl-3-heptanol

This route involves the reaction of a Grignard reagent derived from a 2-halopentane with propanal.

Caption: Synthesis of 5-Methyl-1-heptene via Grignard reaction and dehydration.

Experimental Protocol (General Procedure):

Step 1: Synthesis of 4-Methyl-3-heptanol via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents). Add a crystal of iodine to initiate the reaction. A solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methyl-3-heptanol.

Step 2: Dehydration of 4-Methyl-3-heptanol

-

The crude 4-methyl-3-heptanol is mixed with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

The mixture is heated, and the resulting alkene products are distilled off as they are formed.

-

The distillate is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic impurities.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and then fractionally distilled to isolate 5-Methyl-1-heptene from its isomers (e.g., 4-methyl-2-heptene).

Variation B: Synthesis via 5-Methyl-1-hepten-4-ol

This more direct route to a precursor alcohol involves the reaction of allylmagnesium bromide with 2-methylbutanal.

Caption: Alternative synthesis of 5-Methyl-1-heptene via a different Grignard reaction.

Experimental Protocol (General Procedure):

The experimental protocol for this variation is analogous to Variation A, with the substitution of allyl bromide for 2-bromopentane and 2-methylbutanal for propanal. The subsequent dehydration of 5-methyl-1-hepten-4-ol would proceed as described above.

Wittig Reaction (A Modern Approach)

A more modern and regioselective method for the synthesis of 5-Methyl-1-heptene is the Wittig reaction. This reaction allows for the specific formation of the terminal double bond.

Caption: Wittig reaction pathway for the synthesis of 5-Methyl-1-heptene.

Experimental Protocol (General Procedure):

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium iodide is prepared by the reaction of triphenylphosphine with methyl iodide. The resulting phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the ylide, methylenetriphenylphosphorane.

-

Wittig Reaction: To the solution of the ylide is added 4-methyl-2-hexanone dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched with water, and the product is extracted with a low-boiling organic solvent like pentane. The organic extracts are combined, washed, dried, and the solvent is removed. The crude product is purified by distillation or chromatography to yield pure 5-Methyl-1-heptene.

Conclusion

5-Methyl-1-heptene, a chiral alkene, has a history intertwined with the foundational studies of stereochemistry in the early 20th century. While the exact first synthesis remains to be definitively pinpointed in the literature, its preparation was well within the capabilities of organic chemists of that era, likely as part of systematic investigations into the optical properties of hydrocarbons. The classic Grignard reaction followed by alcohol dehydration represents a plausible historical synthetic route. Modern methods, such as the Wittig reaction, offer more controlled and efficient pathways to this valuable synthetic intermediate. The compiled physicochemical and spectroscopic data provide a crucial reference for researchers and professionals working with this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. 5-METHYL-1-HEPTENE | 13151-04-7 [chemicalbook.com]

- 3. 1-Heptene, 5-methyl- | C8H16 | CID 99888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. グリニャール試薬 [sigmaaldrich.com]

- 5. 1-Heptene, 5-methyl- [webbook.nist.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN102030626A - Method for preparing 5-methyl-2-hepten-4-one - Google Patents [patents.google.com]

- 9. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Conformational effects on optical rotation. 2-Substituted butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Item - Conformational Effects on Optical Rotation. 3-Substituted 1-Butenes - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Isomers and Stereochemistry of 5-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-heptene, a chiral alkene with the molecular formula C₈H₁₆, serves as a valuable model system for understanding the principles of stereochemistry and the synthesis of optically active compounds. Its single chiral center at the C5 position gives rise to a pair of enantiomers, (R)- and (S)-5-Methyl-1-heptene, which exhibit distinct optical properties. This technical guide provides a comprehensive overview of the isomers and stereochemistry of 5-Methyl-1-heptene, including quantitative data on its enantiomers, detailed experimental protocols for its synthesis and chiral resolution, and methods for its stereochemical analysis. This information is critical for researchers in organic synthesis, materials science, and drug development who require enantiomerically pure chiral building blocks.

Introduction to the Isomers of 5-Methyl-1-heptene

5-Methyl-1-heptene is an aliphatic, unsaturated hydrocarbon. Its structure consists of a seven-carbon chain with a double bond at the first carbon (C1) and a methyl group at the fifth carbon (C5). The presence of a stereocenter at C5 results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.

Beyond its enantiomeric forms, 5-Methyl-1-heptene also has several constitutional (or structural) isomers, which have the same molecular formula (C₈H₁₆) but different connectivity of atoms. These include various positional isomers of methylheptene, such as 2-methyl-1-heptene and 3-methyl-2-heptene, as well as other branched and linear octenes. This guide will focus primarily on the stereoisomers of 5-Methyl-1-heptene.

Stereoisomers: (R)- and (S)-5-Methyl-1-heptene

The chirality of 5-Methyl-1-heptene arises from the tetrahedral carbon at position 5, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a butyl group containing a double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, these enantiomers are designated as (R)-5-Methyl-1-heptene and (S)-5-Methyl-1-heptene.

The physical and chemical properties of the (R) and (S) enantiomers are identical, with the notable exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted as (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted as (-)) by an equal magnitude. The dextrorotatory enantiomer of 5-Methyl-1-heptene has been identified as the (S)-isomer, also referred to as L-(+)-5-methyl-1-heptene in older literature.

Quantitative Data

The following table summarizes the key quantitative data for the racemic mixture and the individual enantiomers of 5-Methyl-1-heptene.

| Property | Racemic (±)-5-Methyl-1-heptene | (S)-(+)-5-Methyl-1-heptene | (R)-(-)-5-Methyl-1-heptene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol | 112.21 g/mol | 112.21 g/mol |

| CAS Number | 13151-04-7 | 16197-40-3 | Not available |

| Boiling Point | 112-114 °C | Not available | Not available |

| Density | 0.719 g/mL at 25 °C | Not available | Not available |

| Refractive Index | 1.411 at 20 °C | Not available | Not available |

| Specific Rotation ([α]²⁵_D) | 0° | +11.8° (neat) | -11.8° (neat, expected) |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and stereochemical analysis of 5-Methyl-1-heptene. The following sections provide methodologies for the preparation of the racemic mixture and the resolution of its enantiomers.

Synthesis of Racemic 5-Methyl-1-heptene

A common and effective method for the synthesis of racemic 5-Methyl-1-heptene is through a Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate electrophile.

Protocol: Grignard Synthesis of (±)-5-Methyl-1-heptene

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

2-Bromobutane

-

4-Bromo-1-butene

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 2-bromobutane in dry diethyl ether from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromobutane solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the sec-butylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-bromo-1-butene in dry diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain 5-Methyl-1-heptene.

Chiral Resolution of (±)-5-Methyl-1-heptene

The separation of the enantiomers of 5-Methyl-1-heptene can be achieved through chiral resolution. Since alkenes themselves are not easily derivatized to form diastereomers, a common strategy involves the hydroboration-oxidation of the alkene to the corresponding alcohol, followed by resolution of the alcohol and subsequent elimination to regenerate the alkene.

Protocol: Chiral Resolution via Diastereomeric Ester Formation

Step 1: Hydroboration-Oxidation of (±)-5-Methyl-1-heptene

-

To a solution of (±)-5-Methyl-1-heptene in dry THF, add borane-tetrahydrofuran complex (BH₃·THF) at 0 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide followed by hydrogen peroxide.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain racemic 5-methyl-1-heptanol.

Step 2: Formation and Separation of Diastereomeric Esters

-

Dissolve the racemic 5-methyl-1-heptanol in a suitable solvent (e.g., toluene) and add an enantiomerically pure chiral resolving agent, such as (R)-(-)-mandelic acid or another chiral carboxylic acid.

-

Add a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the esterification is complete.

-

Separate the resulting diastereomeric esters by fractional crystallization or column chromatography on silica gel.

Step 3: Hydrolysis of Diastereomeric Esters to Enantiopure Alcohols

-

Hydrolyze the separated diastereomeric esters individually using a base, such as sodium hydroxide, in a mixture of water and a miscible organic solvent (e.g., methanol).

-

Extract the enantiomerically pure (R)- and (S)-5-methyl-1-heptanol with diethyl ether.

Step 4: Dehydration of Enantiopure Alcohols to Enantiopure Alkenes

-

Dehydrate the individual enantiomers of 5-methyl-1-heptanol using a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine or by heating with a strong acid catalyst (e.g., p-toluenesulfonic acid) to regenerate the corresponding enantiomerically pure (R)- or (S)-5-Methyl-1-heptene.

-

Purify the resulting alkene by distillation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and chiral resolution of 5-Methyl-1-heptene.

Caption: Workflow for the synthesis and chiral resolution of 5-Methyl-1-heptene.

Stereochemical Analysis

The enantiomeric purity of the resolved 5-Methyl-1-heptene samples must be determined. This is typically achieved using chiral gas chromatography (GC) or by measuring the specific rotation.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful analytical technique for separating and quantifying enantiomers. A capillary column with a chiral stationary phase (CSP) is used. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Illustrative Chiral GC Protocol:

-

Column: A commercially available chiral capillary column (e.g., based on cyclodextrin derivatives).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 250 °C.

-

Oven Program: A suitable temperature program, for example, starting at 40 °C and ramping up to 150 °C at a rate of 2 °C/min.

-

Sample Preparation: Dilute the 5-Methyl-1-heptene sample in a volatile solvent like hexane.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Polarimetry

Polarimetry measures the optical rotation of a chiral compound. The specific rotation is a characteristic physical property of an enantiomer. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined.

Procedure for Measuring Specific Rotation:

-

Prepare a solution of the 5-Methyl-1-heptene sample of known concentration (c) in a suitable solvent (or use the neat liquid if possible).

-

Fill a polarimeter cell of a known path length (l).

-

Measure the observed optical rotation (α) using a polarimeter at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c).

Conclusion

5-Methyl-1-heptene provides an excellent case study for the principles of stereochemistry. The ability to synthesize the racemic mixture and resolve it into its constituent enantiomers is a fundamental skill in modern organic chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling the preparation and characterization of enantiomerically pure building blocks for a variety of applications. The distinct properties of the (R) and (S) enantiomers underscore the importance of stereochemical control in the synthesis of complex molecules.

An In-depth Technical Guide to the Health and Safety of 5-Methyl-1-heptene

This guide provides comprehensive health and safety information for 5-methyl-1-heptene (CAS No. 13151-04-7), tailored for researchers, scientists, and professionals in drug development. It covers key safety data, handling procedures, and emergency protocols to ensure safe laboratory practices.

Chemical and Physical Properties

5-Methyl-1-heptene is a colorless, flammable liquid with a fruity odor.[1] It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.216 g/mol | [1] |

| Boiling Point | 112.4 °C at 760 mmHg | [1] |

| Melting Point | -103.01°C (estimate) | [1] |

| Flash Point | 15.5 °C | [1] |

| Density | 0.719 g/cm³ | [1] |

| Vapor Pressure | 25.7 mmHg at 25°C | [1] |

| Refractive Index | 1.411 | [1] |

| Water Solubility | Insoluble (0.05 g/l at 20°C for 1-heptene) | [2] |

| LogP (Octanol/Water) | 2.99870 | [1] |

Hazard Identification and Classification

5-Methyl-1-heptene is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapour.[2] |

| Aspiration Hazard (Category 1) | H304: May be fatal if swallowed and enters airways.[2] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[3] |

Signal Word: Danger[2]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with 5-methyl-1-heptene.

Handling:

-

Avoid contact with skin and eyes.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][6]

-

Take precautionary measures against static discharge.[6]

-

Use non-sparking tools.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3]

Storage:

-

Store locked up.[2]

-

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[6]

Emergency and First Aid Protocols

In case of exposure or accident, follow these first aid measures immediately.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [3][7] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician. | [3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][7] | [2][7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Remove all sources of ignition.[6]

-

Ensure adequate ventilation.[3]

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, earth).[6]

-

Collect the absorbed material into a suitable container for disposal.[3]

-

Do not let the product enter drains.[3]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided safety data, the handling and safety precautions outlined above should be integrated into any laboratory procedure involving 5-methyl-1-heptene. Standard protocols for handling flammable and irritant chemicals should be strictly followed.

Personal Protective Equipment (PPE) Protocol:

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[3]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[3]

-

Body Protection: Wear a complete suit protecting against chemicals, such as a lab coat.[3]

Visualization of Emergency Response Workflow

The following diagram illustrates the logical workflow for responding to an accidental exposure to 5-methyl-1-heptene.

References

- 1. guidechem.com [guidechem.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Buy 5-Methyl-2-heptene | 22487-87-2 [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Application Notes and Protocols for 5-Methyl-1-heptene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-methyl-1-heptene in various organic synthesis applications.

Synthesis of Chiral Flavor Compounds: (S)-5-Methylhept-2-en-4-one

5-Methyl-1-heptene is a precursor for the synthesis of valuable chiral compounds. One notable application is in the fragrance and flavor industry for the production of (S)-5-methylhept-2-en-4-one, a key flavor component of hazelnuts. A chemoenzymatic approach offers a green and scalable alternative to traditional organometallic methods.[1][2]

Chemoenzymatic Synthesis of (S)-5-Methylhept-2-en-4-one

This four-step synthesis starts from (S)-2-methylbutanoic acid and provides the target compound with good yield and high enantiomeric excess.[1][2][3]

Quantitative Data Summary

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1. Acylation | (S)-ethyl 4-methyl-3-oxohexanoate | 90% | - |

| 2. Enzymatic Hydrolysis | (S)-4-methyl-3-oxohexanoic acid | 100% (GC) | 88% |